Welcome to the BenchChem Online Store!
molecular formula C13H20N2O4 B609774 Ornithine phenylacetate CAS No. 952154-79-9

Ornithine phenylacetate

Cat. No. B609774
M. Wt: 268.31 g/mol
InChI Key: LRSYFEZBIMVWRY-VWMHFEHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09260379B2

Procedure details

The phenyl acetate salt may optionally be prepared in solution using phenyl acetic acid and an appropriate base. This solution may be intermixed with L-ornithine benzoate to obtain L-ornithine phenyl acetate as described above. As an example, phenyl acetic acid may be intermixed with sodium hydroxide in isopropanol to obtain a solution of sodium phenyl acetate. The solution of sodium phenyl acetate can then be intermixed with a solution of L-ornithine benzoate. Alternatively, the phenyl acetate salt may optionally be isolated as a solid before intermixing with L-ornithine benzoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
L-ornithine benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC1C=CC=CC=1)(=O)C.[C:11]1([CH2:17][C:18]([OH:20])=[O:19])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(O)(=O)C1C=CC=CC=1.[NH2:30][C@H:31]([C:36]([OH:38])=[O:37])[CH2:32][CH2:33][CH2:34][NH2:35]>>[C:11]1([CH2:17][C:18]([OH:20])=[O:19])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[NH2:30][C@H:31]([C:36]([OH:38])=[O:37])[CH2:32][CH2:33][CH2:34][NH2:35] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Step Three
Name
L-ornithine benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O.N[C@@H](CCCN)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)O.N[C@@H](CCCN)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.